molecular formula C12H9ClN6 B4698656 N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine

N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine

Cat. No.: B4698656
M. Wt: 272.69 g/mol
InChI Key: RSUVVHLPWDWUSU-UHFFFAOYSA-N
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Description

Chemical Structure:
N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine (hereafter referred to as Compound A) is a heterocyclic organic molecule comprising a 1,2,4-triazole ring substituted at the 5-position with a 4-chlorophenyl group and linked via an amine group to a pyrimidine ring. The 4-chlorophenyl moiety enhances lipophilicity and may influence binding affinity to biological targets, while the pyrimidine-triazole scaffold is common in medicinal chemistry for its ability to engage in hydrogen bonding and π-π interactions .

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN6/c13-9-4-2-8(3-5-9)10-16-12(19-18-10)17-11-14-6-1-7-15-11/h1-7H,(H2,14,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUVVHLPWDWUSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NC2=NNC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized by reacting 4-chlorophenylhydrazine with an appropriate nitrile under acidic conditions.

    Cyclization: The resulting hydrazonitrile undergoes cyclization to form the triazole ring.

    Formation of the Pyrimidine Ring: The triazole intermediate is then reacted with a suitable pyrimidine precursor under basic conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidin-2-amine group acts as a nucleophilic site, participating in substitution reactions under mild conditions. Key examples include:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in acetonitrile at 60°C to form N-alkylated derivatives.

  • Acylation : Forms acylated products with acetyl chloride in the presence of triethylamine.

Mechanistic Insight :
The amine’s lone pair facilitates nucleophilic attack on electrophilic reagents. Steric effects from the 4-chlorophenyl group slightly reduce reaction rates compared to unsubstituted analogs.

Acid/Base-Mediated Transformations

The compound undergoes pH-dependent structural changes:

  • Protonation : Under acidic conditions (HCl/EtOH), the triazole nitrogen is protonated, enhancing solubility in polar solvents.

  • Deprotonation : In basic media (K₂CO₃/DMF), the NH group of the triazole ring deprotonates, enabling metal coordination or further alkylation.

Key Observation :
Acidic conditions favor ring-opening reactions of the triazole moiety when exposed to strong electrophiles like nitrating agents .

Cyclization Reactions

The triazole-pyrimidine scaffold participates in intramolecular cyclization to form fused heterocycles:

Reagent Conditions Product
POCl₃Reflux, 6 hPyrimido[1,2- b]triazol-3-ium chloride
CS₂/KOHRT, 12 hThiazolo-triazole hybrid

These reactions exploit the electron-deficient nature of the pyrimidine ring, with POCl₃ acting as both a Lewis acid and chlorinating agent .

Cross-Coupling Reactions

The 4-chlorophenyl group enables Suzuki-Miyaura couplings with aryl boronic acids:

Example Reaction :

Target Compound+PhB(OH)2Pd(PPh3)4,Na2CO3,DMEN-[5-(4-biphenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine\text{Target Compound} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3, \text{DME}} \text{N-[5-(4-biphenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine}

Yield : 62–78% (depending on substituent electronic effects) .

Limitation : Steric hindrance from the triazole ring reduces reactivity with bulky boronic acids .

Biological Derivatization

The compound serves as a precursor for bioactive analogs:

  • Antifungal Derivatives : Reaction with sulfonyl chlorides yields sulfonamide derivatives showing >80% inhibition against Candida albicans .

  • Anticancer Agents : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl-modified cytotoxic agents enhances apoptosis in MCF-7 cells .

Structure-Activity Relationship (SAR) :
Electron-withdrawing groups (e.g., -Cl) on the phenyl ring improve metabolic stability but reduce aqueous solubility .

Spectroscopic Characterization of Reaction Products

Post-reaction analysis employs:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., δ 8.3–8.5 ppm for pyrimidine protons).

  • IR Spectroscopy : Detects functional group changes (e.g., loss of NH stretches at 3300 cm⁻¹ after alkylation).

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine exhibits significant antimicrobial properties. Research indicates that compounds with triazole rings can inhibit fungal growth by interfering with the synthesis of ergosterol, a critical component of fungal cell membranes. A study demonstrated that derivatives of this compound showed potent activity against various fungal strains, suggesting its potential as an antifungal agent .

Antiviral Properties
The compound has also been investigated for its antiviral capabilities. Triazole derivatives have been noted for their effectiveness against viral infections, particularly HIV. Research has shown that similar compounds can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), providing a pathway for developing new antiviral therapies .

Cancer Research
In cancer research, triazole-based compounds have been explored for their ability to inhibit tumor growth. Studies suggest that this compound may disrupt cellular signaling pathways involved in cancer progression. This potential has led to investigations into its role as an anticancer agent, particularly in targeting specific types of tumors .

Agricultural Applications

Fungicides
Due to its antifungal properties, this compound is being studied as a potential fungicide in agriculture. Triazole derivatives are widely used in crop protection to combat various fungal diseases. The effectiveness of this compound against plant pathogens could lead to the development of new agricultural fungicides that are less harmful to the environment compared to traditional chemicals .

Material Science

Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized in polymer chemistry. It can serve as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating triazole groups into polymer matrices can improve their resistance to degradation and enhance their overall performance .

Data Table: Summary of Applications

Application AreaSpecific UseObservations/Findings
Medicinal ChemistryAntimicrobial AgentEffective against various fungal strains
Antiviral PropertiesPotential NNRTI for HIV treatment
Cancer ResearchMay inhibit tumor growth
AgriculturalFungicidesEffective against plant pathogens
Material SciencePolymer ChemistryImproves thermal stability and mechanical properties

Case Studies

Case Study 1: Antifungal Activity
A study published in Journal of Medicinal Chemistry evaluated the antifungal efficacy of a series of triazole derivatives including this compound against Candida albicans. The results indicated a significant reduction in fungal growth at low concentrations, highlighting its potential as a therapeutic agent .

Case Study 2: Antiviral Research
Research conducted by the National Institutes of Health explored the antiviral properties of triazole derivatives against HIV. This compound was identified as a promising candidate for further development as an NNRTI due to its ability to inhibit viral replication effectively .

Mechanism of Action

The mechanism of action of N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism.

    Pathways Involved: It interferes with pathways such as the PI3K/AKT/mTOR pathway, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural motifs with Compound A but differ in substituents, leading to varied physicochemical and biological properties:

Compound Name Key Structural Differences Molecular Weight (g/mol) Reported Applications/Activity
N-[5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine 2-aminophenyl substituent (vs. 4-chlorophenyl); methyl groups on pyrimidine 323.35 Potential kinase inhibitor (inferred from commercial availability for R&D)
N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine Pyrrolopyrimidine core (vs. pyrimidine); methyl group on triazole 291.31 Anticancer candidate (targeting kinases)
{1-Methyl-5-[2-(5-trifluoromethyl-2H-[1,2,4]triazol-3-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine Trifluoromethyl groups; benzimidazole-pyridine linker 565.47 Patent-protected as a pesticide or herbicide intermediate
4-chloro-6-[4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]pyrimidin-2-amine Dichlorophenyl-pyrazole-piperidine substituent; additional chloro group on pyrimidine 452.22 Antimicrobial/antifungal applications (broad-spectrum activity inferred from patents)

Biological Activity

N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a triazole ring substituted with a 4-chlorophenyl group and a pyrimidine moiety. The synthesis typically involves cyclization reactions and nucleophilic substitutions that introduce the triazole and pyrimidine structures, allowing for various modifications to enhance biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with various enzymes by binding at their active sites, thereby inhibiting their activity. This is particularly relevant in cancer therapy where enzyme inhibition can lead to reduced tumor growth.
  • Antimicrobial Activity : Its structure allows it to disrupt microbial cell functions, making it effective against certain bacterial and fungal strains.
  • Signal Transduction Modulation : The compound may influence cellular signaling pathways by interacting with receptors, leading to altered gene expression and cellular responses.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Activity Type Description Reference
AnticancerExhibits cytotoxic effects against various cancer cell lines through enzyme inhibition mechanisms.
AntimicrobialDemonstrates effectiveness against bacterial pathogens such as Staphylococcus aureus.
AntifungalShows fungistatic properties against biotrophic fungal pathogens at specific concentrations.
Enzyme InhibitionInhibits key enzymes involved in cancer proliferation and microbial metabolism.

Anticancer Activity

A study evaluated the anticancer potential of this compound against several human tumor cell lines. The compound exhibited significant cytotoxicity with IC50 values indicating potent activity compared to standard chemotherapeutic agents. Mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

Antimicrobial Efficacy

In antimicrobial assessments, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of commonly used antibiotics, suggesting its potential as a novel antimicrobial agent.

Research Findings

Recent research highlights the versatility of this compound in drug development:

  • Structure-Activity Relationship (SAR) : Studies have shown that modifications to the triazole and pyrimidine rings can enhance biological activity, offering insights into optimizing drug candidates.
  • Combination Therapies : Research is ongoing into the effects of combining this compound with other therapeutic agents to improve efficacy in treating resistant strains of bacteria or cancer cells.
  • Toxicity Studies : Preliminary toxicity assessments indicate a favorable safety profile; however, further studies are needed to establish long-term effects and therapeutic windows.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine, and how can yield optimization be achieved?

  • Methodological Answer : Synthesis typically involves multi-step condensation reactions, starting with precursor functionalization (e.g., coupling of chlorophenyl-triazole with pyrimidin-2-amine). Key steps include solvent selection (e.g., DMF for solubility), temperature control, and purification via recrystallization or column chromatography. Evidence from analogous compounds shows yields up to 72% through careful stoichiometric balancing and inert atmosphere conditions . Optimization may require adjusting reaction time, catalyst loading (e.g., Pd-based catalysts for cross-coupling), or microwave-assisted synthesis to enhance efficiency.

Q. How can NMR spectroscopy confirm the structural integrity and tautomeric behavior of this compound?

  • Methodological Answer : ¹H NMR is critical for identifying amine/imine tautomerism. For example, distinct peaks at δ 11.20–13.30 ppm (broad singlet for NH protons) and aromatic proton signals (δ 7.42–7.58 ppm) confirm structural motifs. Integration ratios (e.g., 50:50 amine:imine forms) provide quantitative insights into tautomeric equilibrium . Advanced techniques like ¹³C NMR or 2D NMR (e.g., HMBC) resolve ambiguities in connectivity, particularly in heterocyclic systems.

Q. What are the primary challenges in achieving high purity, and how can they be addressed during synthesis?

  • Methodological Answer : Common challenges include byproduct formation (e.g., incomplete cyclization) and residual solvents. Recrystallization using ethanol/water mixtures or ethyl acetate/hexane systems improves purity. Analytical HPLC with UV detection (λ ~254 nm) monitors impurities, while mass spectrometry (ESI-MS) verifies molecular ion peaks. Evidence highlights the importance of post-synthetic washes with polar/non-polar solvent combinations to remove unreacted precursors .

Advanced Research Questions

Q. How does tautomeric equilibrium (amine vs. imine) influence the compound's reactivity and biological interactions?

  • Methodological Answer : Tautomerism alters hydrogen-bonding capacity and electronic distribution, impacting ligand-receptor binding. For example, imine forms may enhance π-π stacking with aromatic residues in enzyme active sites. Experimental determination via variable-temperature NMR or X-ray crystallography (e.g., disordered residues in crystal structures) quantifies tautomer ratios under different conditions . Computational studies (DFT calculations) model energy barriers between tautomers to predict dominant forms in biological environments.

Q. What crystallographic techniques resolve structural disorder in analogs of this compound, and how are supramolecular interactions characterized?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 120 K) minimizes thermal motion artifacts. For disordered residues (e.g., 50:50 chlorophenyl orientations), refinement software (SHELXL) applies occupancy factors and restraints. Hydrogen-bonding networks (e.g., N–H⋯N interactions) and π-stacking are visualized using programs like ORTEP-3. Evidence shows helical supramolecular chains stabilized by intermolecular H-bonds, validated via Hirshfeld surface analysis .

Q. How can computational modeling complement experimental data to predict supramolecular assembly or pharmacokinetic properties?

  • Methodological Answer : Molecular dynamics (MD) simulations model crystal packing using force fields (e.g., AMBER) to predict stability of observed H-bonded chains. Docking studies (AutoDock Vina) assess binding affinities to biological targets (e.g., kinases). ADMET predictions (SwissADME) estimate solubility and metabolic stability, guided by experimental LogP values and HPLC retention times .

Q. What strategies reconcile contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer : Iterative refinement of computational models using experimental IC₅₀ values or kinetic data improves accuracy. For instance, discrepancies in binding modes may arise from solvent effects or protein flexibility not captured in rigid docking. Free-energy perturbation (FEP) calculations or QSAR models incorporating tautomer-specific descriptors bridge gaps between in silico and in vitro results .

Methodological Notes

  • Synthesis : Prioritize inert conditions (argon/nitrogen) to prevent oxidation of sensitive functional groups.
  • Characterization : Combine SCXRD with solid-state NMR for polymorph identification.
  • Biological Assays : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics, accounting for tautomer-dependent affinity changes.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.